Atorvastatina Lactama Fenantreno Sal de Calcio

Descripción general

Descripción

Atorvastatin Lactam Phenanthrene Calcium Salt is a chemical compound that belongs to the family of atorvastatin calcium salts. It is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is often used as an impurity reference material in pharmaceutical research and development .

Aplicaciones Científicas De Investigación

Atorvastatin Lactam Phenanthrene Calcium Salt has a wide range of scientific research applications. It is used in pharmaceutical research as an impurity reference material to study the stability and purity of atorvastatin formulations . Additionally, it is used in the development of analytical methods for the determination of atorvastatin and its impurities in tablets .

Mecanismo De Acción

Target of Action

Atorvastatin Lactam Phenanthrene Calcium Salt, also known as Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of these lipids, thereby lowering their levels in the body .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL . The reduction in these lipid levels ultimately reduces the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is administered orally and is rapidly and well-absorbed. It has a weak and variable oral bioavailability . The apparent clearance (CL/F) of Atorvastatin can be estimated through population pharmacokinetic modeling . Genetic polymorphisms, such as the SLCO1B1c.521T>C single-nucleotide polymorphism (SNP), can influence the pharmacokinetics of Atorvastatin .

Result of Action

The primary result of Atorvastatin’s action is a significant reduction in LDL and total cholesterol levels . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in lipid levels leads to a decreased risk of cardiovascular events, such as myocardial infarction and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain SNPs can affect the drug’s pharmacokinetics and, consequently, its efficacy

Direcciones Futuras

Atorvastatin is widely used in the treatment of cardiovascular diseases and has significant clinical significance . The goal of ongoing research is to improve the solubility and bioavailability of poorly water-soluble atorvastatin calcium by solid dispersion technique using natural polymer as a hydrophilic carrier .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Phenanthrene Calcium Salt involves several steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods: Industrial production of Atorvastatin Lactam Phenanthrene Calcium Salt is typically carried out on a multi-kilogram scale. The process involves high-yielding synthesis methods that afford product purities greater than 99.5%. The production process is designed to be efficient and operationally simple, facilitating the large-scale production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Atorvastatin Lactam Phenanthrene Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving Atorvastatin Lactam Phenanthrene Calcium Salt include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Atorvastatin Lactam Phenanthrene Calcium Salt depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparación Con Compuestos Similares

Atorvastatin Lactam Phenanthrene Calcium Salt is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other atorvastatin derivatives such as Atorvastatin Sodium Salt, Atorvastatin Methyl Ester, and Atorvastatin-d5 Calcium Salt . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Propiedades

IUPAC Name |

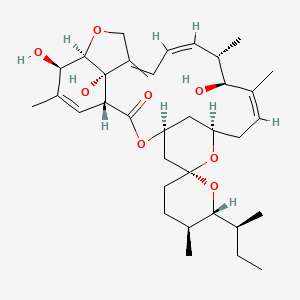

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFGWWRGRQICGY-SSRQMRPGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H64CaF2N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747057 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148127-12-2 | |

| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

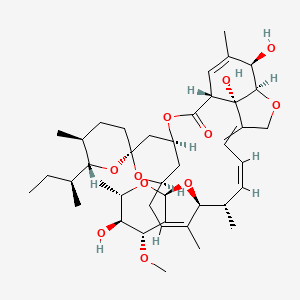

![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)